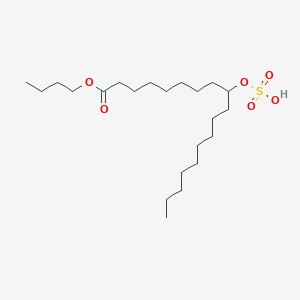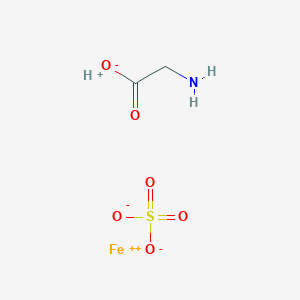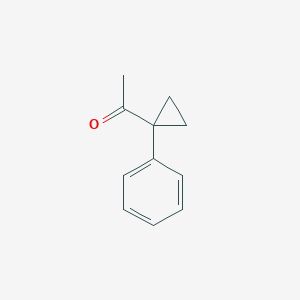
1-(1-Phenylcyclopropyl)ethanone
Übersicht
Beschreibung
1-(1-Phenylcyclopropyl)ethanone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a phenylcyclopropyl group attached to an ethanone moiety, which makes it a versatile intermediate for the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of derivatives of 1-(1-Phenylcyclopropyl)ethanone has been explored using Lewis acid-mediated reactions. For instance, TMSOTf-mediated reactions with allenic esters have been used to synthesize benzofuran derivatives, which are formed in moderate yields. These reactions involve a sequence of nucleophilic ring-opening, aldol-type reactions, transesterification, dehydration, and aromatization processes . Another study describes a simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is a key intermediate for the synthesis of prothioconazole, an agricultural fungicide .
Molecular Structure Analysis
Several studies have focused on the molecular structure of 1-(1-Phenylcyclopropyl)ethanone derivatives using a combination of experimental techniques and theoretical calculations. Vibrational and structural observations, along with molecular docking studies, have been reported for various derivatives. These studies include density functional theory (DFT) calculations to determine equilibrium geometry, vibrational wavenumbers, and HOMO-LUMO analysis . The molecular electrostatic potential (MEP) studies indicate possible sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The reactivity of 1-(1-Phenylcyclopropyl)ethanone derivatives has been explored through various chemical reactions. For example, AlCl3-mediated tandem Friedel–Crafts reactions with vinylidenecyclopropanes have been used to construct indenyl ethanone derivatives . The compound has also been used as a photoremovable protecting group for carboxylic acids, showcasing its utility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1-Phenylcyclopropyl)ethanone derivatives have been characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. These studies provide insights into the vibrational frequencies, molecular geometry, and electronic transitions of the compounds . Additionally, quantum chemical calculations have been used to interpret electronic transitions and spectroscopic characteristics, providing a deeper understanding of the compound's properties . The crystal structure of a derivative has been determined by single-crystal XRD, revealing a unique hydrogen-bonded supramolecular network stabilized by π-π stacking interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity : 1-(1-Phenylcyclopropyl)ethanone derivatives have been studied for their antimicrobial activity. For instance, a related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, was synthesized and tested for antimicrobial properties against gram-positive and gram-negative bacteria (Wanjari, 2020).
Synthesis of Branched Tryptamines : In organic chemistry, derivatives of 1-(1-Phenylcyclopropyl)ethanone have been used in the synthesis of branched tryptamines. This process involves the rearrangement of cyclopropylketone arylhydrazones, leading to the formation of tryptamine derivatives with significant enantiomeric purity (Salikov et al., 2017).
Photoremovable Protecting Group for Carboxylic Acids : The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone, closely related to 1-(1-Phenylcyclopropyl)ethanone, has been introduced as a new photoremovable protecting group for carboxylic acids. This has applications in organic synthesis where protecting groups are essential for selective reactions (Atemnkeng et al., 2003).
Ultrasonic Studies of Binary Mixtures : The speed of sound and density of 1-phenyl-ethanone and its derivatives in various solvents have been measured, providing insights into the nature of binary interactions in these mixtures. This research has implications in the field of solution chemistry and material science (Tangeda and Nallani, 2005).
Synthesis of Agricultural Fungicides : 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound structurally similar to 1-(1-Phenylcyclopropyl)ethanone, is a key intermediate in the synthesis of prothioconazole, an agricultural fungicide. This demonstrates the compound's relevance in the agricultural sector (Ji et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1-phenylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJMKJKWIOTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482721 | |
| Record name | 1-(1-phenylcyclopropyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclopropyl)ethanone | |
CAS RN |
1007-71-2 | |
| Record name | 1-(1-phenylcyclopropyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

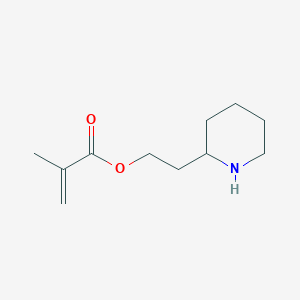
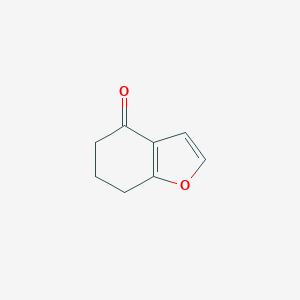
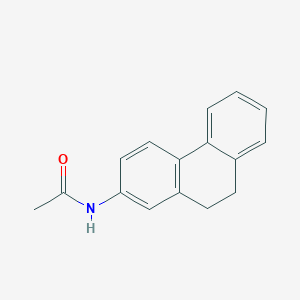
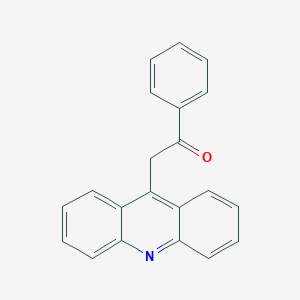
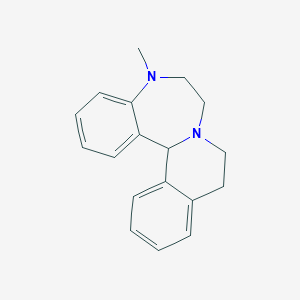
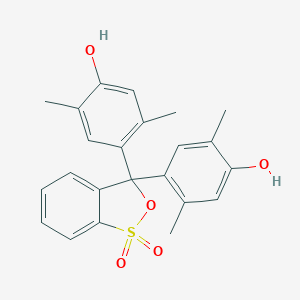
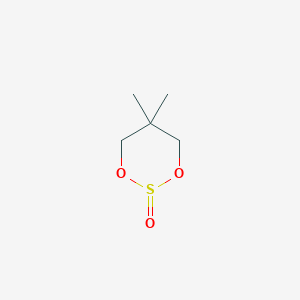
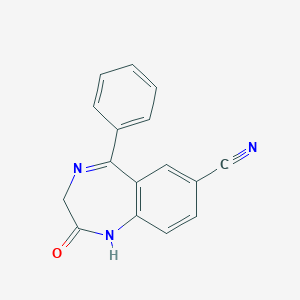
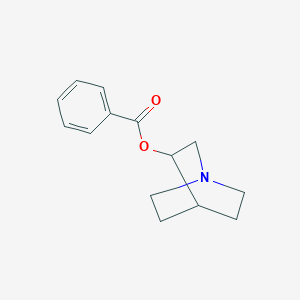
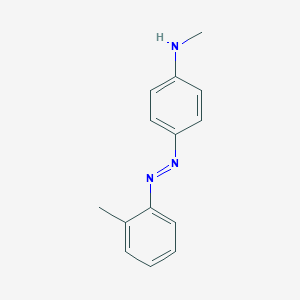
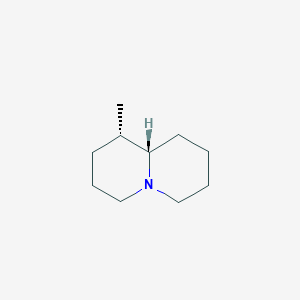
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
